molecular formula C10H24O2Si B3100447 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- CAS No. 136918-09-7

2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-

Cat. No.: B3100447
CAS No.: 136918-09-7
M. Wt: 204.38 g/mol
InChI Key: WTDHHHBGSYERND-SECBINFHSA-N
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Description

2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- is a chemical compound with the molecular formula C10H24O2Si and a molecular weight of 204.38 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- typically involves the protection of the hydroxyl group of 2-butanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-Butanol+TBDMS-Cl2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-\text{2-Butanol} + \text{TBDMS-Cl} \rightarrow \text{2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-} 2-Butanol+TBDMS-Cl→2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The silyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with LiAlH4 would yield a primary alcohol .

Scientific Research Applications

2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- involves its ability to protect hydroxyl groups during chemical reactions. The silyl group provides steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound can be deprotected under mild conditions, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-: The enantiomer of the (2R)- compound.

    2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: The racemic mixture of both enantiomers.

Uniqueness

The (2R)- enantiomer of 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific three-dimensional arrangement, which can lead to different reactivity and interactions compared to its (2S)- enantiomer or the racemic mixture .

Properties

IUPAC Name

(2R)-4-[tert-butyl(dimethyl)silyl]oxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDHHHBGSYERND-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In N,N-dimethylformamide (30 ml) was dissolved 1,3-butanediol (3.00 g, 33.3 mmol), followed by the dropwise addition of an N,N-dimethylformamide solution (30 ml) of imidazole (2.72 g, 40.0 mmol) and t-butylchlorodimethylsilane (5.29 g, 35.0 mmol). After stirring at room temperature for 24 hours, ether was added to the reaction mixture and the white solid thus precipitated was filtered off. The resulting ether solution was washed with water and brine, dried over magnesium sulfate and then concentrated. The residue thus obtained was subjected to flash chromatography on a silica gel column, and the fraction obtained from the hexane:ethyl acetate=5:1 eluate was concentrated, whereby the title compound (5.43 g, 26.6 mmol, 80%) was obtained as a colorless oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Three
Quantity
5.29 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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